molecular formula C16H23NO5 B1287138 (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 718608-08-3

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B1287138
CAS No.: 718608-08-3
M. Wt: 309.36 g/mol
InChI Key: BNSXKDBZQDOLAL-ZDUSSCGKSA-N
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Description

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is an organic compound that features a benzyloxy group, a tert-butoxycarbonyl (Boc) protected amino group, and a butanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Assembly of the butanoic acid backbone: This can be achieved through various organic reactions such as esterification, reduction, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid can undergo several types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives of the butanoic acid backbone.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various molecular pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(Benzyloxy)-3-amino butanoic acid: Lacks the Boc protection, making it more reactive.

    (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)butanoic acid: Features a methoxy group instead of a benzyloxy group, altering its reactivity and solubility.

    (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: Has an extended carbon chain, affecting its physical properties and reactivity.

Uniqueness

(S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid is unique due to the combination of its benzyloxy group and Boc-protected amino group, which provides specific reactivity patterns and stability under various conditions. This makes it a valuable intermediate in organic synthesis and a useful compound in research applications.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXKDBZQDOLAL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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